1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-Methoxyphenyl)-2,4-dioxo-5-thiazolidinylidene]Methyl]-2-furanyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-Methoxyphenyl)-2,4-dioxo-5-thiazolidinylidene]Methyl]-2-furanyl]- is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in the ring structure, which makes them significant in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-Methoxyphenyl)-2,4-dioxo-5-thiazolidinylidene]Methyl]-2-furanyl]- can be achieved through several synthetic routes. One common method involves the cyclization of benzyl azides with α-aryldiazoesters under rhodium catalysis. This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of an intermediate imino ester . Another method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cascade C-H transformations has been reported to be effective in converting isoindolines to 1-arylisoindoles, which can then be further modified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-Methoxyphenyl)-2,4-dioxo-5-thiazolidinylidene]Methyl]-2-furanyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include rhodium catalysts for cyclization, palladium catalysts for C-H transformations, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures, pressures, and solvent systems to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of the compound may yield different isoindole derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-Methoxyphenyl)-2,4-dioxo-5-thiazolidinylidene]Methyl]-2-furanyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-Methoxyphenyl)-2,4-dioxo-5-thiazolidinylidene]Methyl]-2-furanyl]- involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinase CK2, the compound binds to the ATP-binding site of the kinase, preventing its activity and thereby affecting various cellular processes . The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also inhibitors of protein kinase CK2 and share similar structural features with the target compound.
1H-Indole, 2,3-dihydro-: This compound is another isoindole derivative with different chemical properties and applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-Methoxyphenyl)-2,4-dioxo-5-thiazolidinylidene]Methyl]-2-furanyl]- is unique due to its combination of a methoxyphenyl group, a thiazolidinylidene moiety, and a furan ring
Properties
Molecular Formula |
C23H14N2O6S |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
5-[[5-(1,3-dioxoisoindol-5-yl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H14N2O6S/c1-30-14-5-3-13(4-6-14)25-22(28)19(32-23(25)29)11-15-7-9-18(31-15)12-2-8-16-17(10-12)21(27)24-20(16)26/h2-11H,1H3,(H,24,26,27) |
InChI Key |
XRSPTRQITGLYLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.